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molecular formula C19H37NOSn B8567100 1-[4-(Tributylstannyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one CAS No. 130579-43-0

1-[4-(Tributylstannyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one

Cat. No. B8567100
M. Wt: 414.2 g/mol
InChI Key: WQNMPPIJMRVCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04945160

Procedure details

1-Acetyl-4-hydroxy-4-tributylstannyl-piperidine, 20 (16.4 g, 38 mmol) and triethylamine (15.0 ml, 108 mmol) were dissolved in methylene chloride (250 ml) and the solution cooled to 0° C. Methanesulfonylchloride (6.0 ml, 50 mmol) in methylene chloride (50 ml) was added dropwise to the cooled solution and the mixture was allowed to warm to room temperature and stir for 60 hours. The reaction solution was washed with NaCl solution, dried (MgSO4), filtered, and evaporated to give a red oil which was purified by flash column chromatography on silica gel, eluting with 3% ethanol in CH2Cl2. After combining the appropriate fractions and evaporating the solvent, the title compound, 21, was obtained (7.5 g).
Name
1-Acetyl-4-hydroxy-4-tributylstannyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
20
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][C:7](O)([Sn:10]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C(N(CC)CC)C.CS(Cl)(=O)=O>C(Cl)Cl>[C:1]([N:4]1[CH2:5][CH:6]=[C:7]([Sn:10]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:15][CH2:16][CH2:17][CH3:18])[CH2:8][CH2:9]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
1-Acetyl-4-hydroxy-4-tributylstannyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)([Sn](CCCC)(CCCC)CCCC)O
Name
20
Quantity
16.4 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)([Sn](CCCC)(CCCC)CCCC)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WASH
Type
WASH
Details
The reaction solution was washed with NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a red oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 3% ethanol in CH2Cl2
CUSTOM
Type
CUSTOM
Details
evaporating the solvent

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(C)(=O)N1CCC(=CC1)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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